molecular formula C23H24N2O5 B2767069 ethyl 2-[(2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868223-89-6

ethyl 2-[(2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2767069
CAS No.: 868223-89-6
M. Wt: 408.454
InChI Key: QUOCMJFSHMIOIN-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic organic compound featuring a 1,2-dihydroisoquinolin core substituted with a carbamoyl-linked 3,5-dimethylphenyl group and an ethoxyacetate side chain.

Properties

IUPAC Name

ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-4-29-22(27)14-30-20-7-5-6-19-18(20)8-9-25(23(19)28)13-21(26)24-17-11-15(2)10-16(3)12-17/h5-12H,4,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOCMJFSHMIOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[(2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dimethylaniline Moiety: The dimethylaniline group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinoline core is replaced by the dimethylaniline group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 2-[(2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl 2-[(2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Phenoxyacetate Moieties

The compound shares structural motifs with [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,5-dimethylphenoxy)acetate (). Both compounds include:

  • A 3,5-dimethylphenoxy group, which enhances lipophilicity and may influence receptor binding.
  • An acetate ester side chain, which affects solubility and metabolic stability.

Key Differences :

Feature Target Compound Compound
Core Structure 1,2-Dihydroisoquinolin (aromatic heterocycle) Pyrimidine-dione (non-aromatic, uracil-like)
Substituent at Core Carbamoyl-methyl group linked to 3,5-dimethylphenyl 4-Amino-1,3-dimethyl-2,6-dioxopyrimidinyl
Functional Groups Ethoxycarbonyl ester Ethoxycarbonyl ester and oxoethyl

Ethoxycarbonyl-Containing Compounds

The ethoxycarbonyl group is a recurring motif in compounds like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (). While the target compound and ’s compound both have ethoxycarbonyl esters, their backbones differ significantly:

  • ’s compound has a pent-2-ynoate backbone with diphenyl substitution, favoring rigidity and π-π interactions.

Physicochemical Implications :

Property Target Compound Compound
Aromaticity High (isoquinolin core) Moderate (alkyne and phenyl groups)
Steric Bulk Moderate (carbamoyl-methyl group) High (5,5-diphenyl substitution)
Polarity Moderate (carbamate and ester) Low (non-polar phenyl groups dominate)

The diphenyl substitution in ’s compound likely reduces aqueous solubility compared to the target compound .

Carbamate-Linked Derivatives

Thiazol-5-ylmethyl carbamate derivatives () share carbamate functionalization but diverge in core structure:

  • ’s compounds feature thiazole rings and peptide-like backbones, suggesting protease or kinase targeting.
  • The target compound’s isoquinolin core is more suited for intercalation or topoisomerase inhibition.

Research Findings and Limitations

No direct pharmacological or biochemical data for the target compound are available in the provided evidence. Structural comparisons suggest:

The 3,5-dimethylphenoxy group may improve membrane permeability compared to simpler phenyl analogues.

The ethoxycarbonyl group could enhance metabolic stability relative to free carboxylic acids.

The absence of a pyrimidine-dione or thiazole ring may limit hydrogen-bonding interactions seen in and compounds .

Biological Activity

Ethyl 2-[(2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Molecular Structure and Synthesis

The molecular formula for this compound is C24H26N2O5C_{24}H_{26}N_{2}O_{5}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features an isoquinoline structure combined with a carbamoyl group, which is known for its biological activity.

Synthesis Pathway

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the Isoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Carbamoylation : The introduction of the carbamoyl group is crucial for enhancing biological activity.
  • Esterification : Finally, the ethyl ester group is introduced to complete the synthesis.

Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and confirm the structure of intermediates and final products.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antitumor Activity

Research indicates that compounds with isoquinoline structures often exhibit antitumor properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance:

  • Cell Line Studies : In studies involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated significant cytotoxic effects compared to control groups.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : The interaction with cellular receptors could alter signaling pathways associated with cell growth and survival.

Research Findings and Case Studies

Several studies have focused on the structure-activity relationship (SAR) of similar compounds, providing insights into optimizing this compound for enhanced efficacy:

Study ReferenceFindings
Demonstrated cytotoxicity against MCF-7 cells with IC50 values indicating effective concentration ranges.
Explored SAR of isoquinoline derivatives, suggesting modifications enhance antitumor activity.
Investigated apoptosis induction in cancer cell lines treated with similar structures, confirming mechanistic pathways.

Potential Applications

Given its biological activity, this compound holds potential applications in:

  • Anticancer Therapy : As a lead compound for developing new anticancer agents.
  • Drug Development : Its unique structure makes it a candidate for further optimization in drug design.
  • Research Tool : Useful in studying cellular mechanisms related to cancer biology.

Q & A

Q. What are the key synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including condensation of substituted isoquinoline derivatives with carbamoyl-methyl groups. Critical steps include refluxing intermediates in acetic acid with sodium acetate as a catalyst and purification via recrystallization (e.g., DMF/acetic acid mixtures). Characterization employs thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H, ¹³C) to confirm structural integrity. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity .

Q. Which spectroscopic and analytical techniques are essential for verifying structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : Identifies proton environments and carbon frameworks, critical for confirming substituent positions (e.g., methyl, carbamoyl groups).
  • Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity, especially for detecting by-products from incomplete reactions.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under varying conditions .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis conditions for improved yield and purity?

DoE minimizes experimental trials by systematically varying parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design could optimize reflux time and acetic acid volume while assessing interactions between variables. Response surface methodology (RSM) models yield/purity relationships, reducing trial-and-error approaches .

Q. What computational strategies predict biological activity or receptor interactions?

  • Quantum Chemical Calculations : Determine electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets.
  • Molecular Docking : Simulates binding affinities to receptors (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.
  • Machine Learning (ML) : Trains models on structural analogs (e.g., from ’s table) to predict pharmacokinetic properties .

Q. How do pH and solvent polarity influence the compound’s stability and reactivity?

  • pH Studies : Hydrolysis of the ester or carbamoyl groups is assessed under acidic/basic conditions via kinetic assays. Buffer solutions at varying pH levels (2–12) are used to monitor degradation pathways.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during synthesis, while protic solvents (e.g., ethanol) may enhance solubility for biological testing .

Data Contradiction and Mechanistic Analysis

Q. How can discrepancies in biological activity data across studies be resolved?

  • Meta-Analysis : Compare datasets from similar compounds (e.g., ’s antimicrobial/anticancer analogs) to identify structure-activity trends.
  • Feedback Loops : Integrate experimental results (e.g., IC₅₀ values) with computational predictions to refine models. For instance, contradictions in receptor binding affinities may arise from differences in assay conditions (e.g., cell lines, incubation times), necessitating standardized protocols .

Q. What mechanistic insights explain variations in reaction yields during scale-up?

  • Kinetic Profiling : Identifies rate-limiting steps (e.g., carbamoyl group formation) via in-situ FTIR or Raman spectroscopy.
  • Process Simulation : Software like Aspen Plus models heat/mass transfer limitations in reactors, addressing discrepancies between lab-scale and pilot-scale yields .

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